molecular formula C8H8N2S B12123111 Imidazo[1,2-a]pyridin-2-ylmethanethiol

Imidazo[1,2-a]pyridin-2-ylmethanethiol

Cat. No.: B12123111
M. Wt: 164.23 g/mol
InChI Key: IKEFCUIAJXMANL-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylmethanethiol is a heterocyclic compound that features a fused imidazo-pyridine ring system with a thiol group attached to the methylene carbon at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-2-ylmethanethiol can be achieved through several methods, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of readily available starting materials and can be carried out under mild conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free synthesis, catalyst-free synthesis, and the use of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-2-ylmethanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, aryl halides). Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane, ethanol, or water .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, dihydroimidazo-pyridine derivatives, and various thioether derivatives .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethanethiol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the imidazo-pyridine ring system can interact with aromatic residues in proteins or nucleic acids, affecting their function .

Comparison with Similar Compounds

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c11-6-7-5-10-4-2-1-3-8(10)9-7/h1-5,11H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKEFCUIAJXMANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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